molecular formula C10H18FNO4 B13505881 Methyl 2-(tert-butoxycarbonylamino)-4-fluorobutano

Methyl 2-(tert-butoxycarbonylamino)-4-fluorobutano

Cat. No.: B13505881
M. Wt: 235.25 g/mol
InChI Key: RQZWSZHMGASCML-UHFFFAOYSA-N
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Description

Methyl 2-(tert-butoxycarbonylamino)-4-fluorobutano is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a fluorine atom on the butano chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(tert-butoxycarbonylamino)-4-fluorobutano typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorine atom is introduced through nucleophilic substitution reactions, often using reagents like potassium fluoride or cesium fluoride under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tert-butoxycarbonylamino)-4-fluorobutano can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions typically result in the replacement of the fluorine atom with other nucleophiles .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(tert-butoxycarbonylamino)-4-fluorobutano stands out due to the presence of the fluorine atom, which imparts unique electronic and steric effects. This makes it particularly valuable in the design of pharmaceuticals and other bioactive molecules, where fluorine can enhance metabolic stability and bioavailability .

Properties

Molecular Formula

C10H18FNO4

Molecular Weight

235.25 g/mol

IUPAC Name

methyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C10H18FNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)

InChI Key

RQZWSZHMGASCML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCF)C(=O)OC

Origin of Product

United States

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